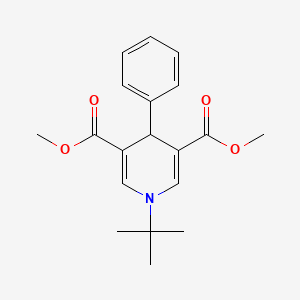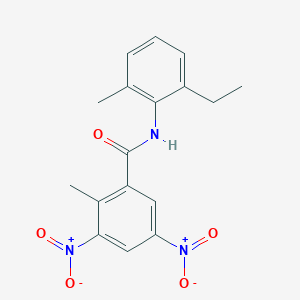methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
N-{[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}-2-methoxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring and the bromophenyl group can participate in various binding interactions, such as hydrogen bonding and π-π stacking, with target proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound shares the bromophenyl group but lacks the tetrazole and nitrophenyl groups.
1,3,4-Thiadiazole Derivatives: These compounds have similar heterocyclic structures and are known for their antimicrobial properties.
Uniqueness
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is unique due to the combination of its structural features, which confer specific reactivity and binding properties
Propiedades
Fórmula molecular |
C18H17BrN6O4 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
N-[[1-(4-bromophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C18H17BrN6O4/c1-23(16(26)11-29-2)17(12-4-3-5-15(10-12)25(27)28)18-20-21-22-24(18)14-8-6-13(19)7-9-14/h3-10,17H,11H2,1-2H3 |
Clave InChI |
HPHMGOVUYFOUSP-UHFFFAOYSA-N |
SMILES canónico |
CN(C(C1=CC(=CC=C1)[N+](=O)[O-])C2=NN=NN2C3=CC=C(C=C3)Br)C(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B12453949.png)
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)
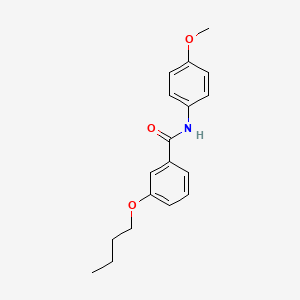
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)
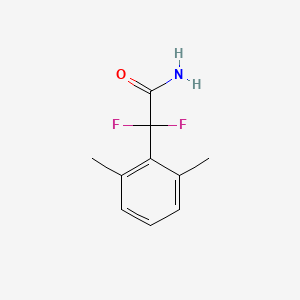
![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)

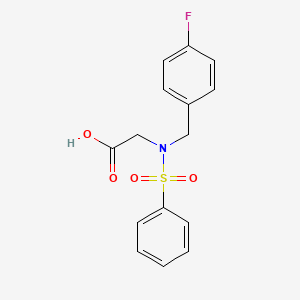
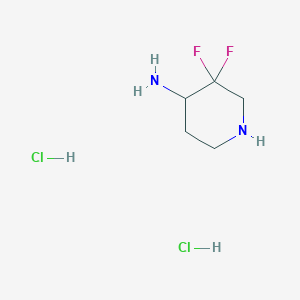

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
